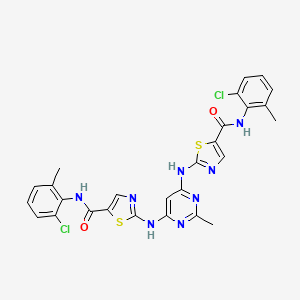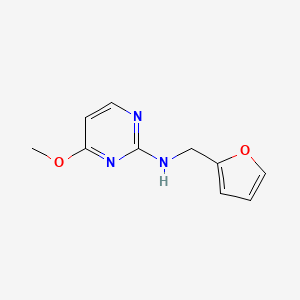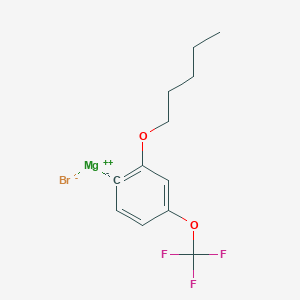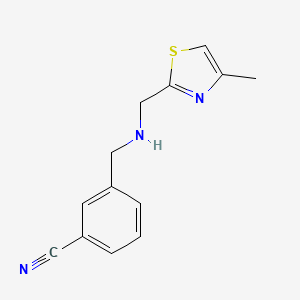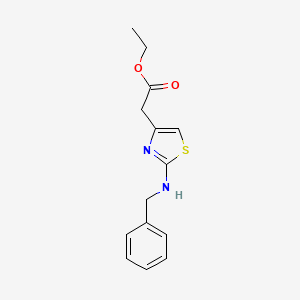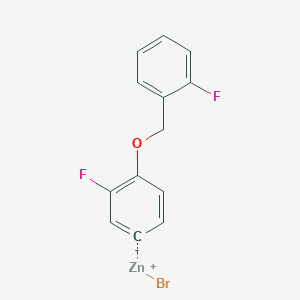
4-(2'-FluorobenZyloxy)-3-fluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of fluorine atoms in its structure enhances its reactivity and selectivity, making it a useful tool in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(2’-Fluorobenzyloxy)-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(2’-Fluorobenzyloxy)-3-fluorophenyl bromide+Zn→4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of high-purity zinc and THF is crucial to minimize impurities and side reactions.
Chemical Reactions Analysis
Types of Reactions: 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions.
Major Products:
Oxidation: Fluorinated alcohols or ketones.
Reduction: Fluorinated hydrocarbons.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: In organic chemistry, 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide is used in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its high reactivity and selectivity make it a valuable reagent in the formation of carbon-carbon bonds.
Biology and Medicine: The compound is used in the synthesis of fluorinated analogs of biologically active molecules. These analogs often exhibit enhanced biological activity and stability, making them useful in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to introduce fluorine atoms into organic molecules is particularly valuable in the development of high-performance materials.
Mechanism of Action
The mechanism of action of 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound coordinates with the electrophilic center of the substrate, facilitating the transfer of the phenyl group. This coordination enhances the reactivity of the compound, allowing it to participate in a wide range of reactions.
Comparison with Similar Compounds
- 4-(2’-Fluorobenzyloxy)phenylzinc bromide
- 2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide
- 4-(2’-Fluorobenzyloxy)-3-fluorophenylmagnesium bromide
Comparison: Compared to similar compounds, 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide offers unique advantages in terms of reactivity and selectivity. The presence of two fluorine atoms in its structure enhances its nucleophilicity, making it more reactive in cross-coupling reactions. Additionally, the use of zinc as the central metal atom provides better control over reaction conditions compared to magnesium-based reagents.
Properties
Molecular Formula |
C13H9BrF2OZn |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-2-[(2-fluorophenyl)methoxy]benzene-5-ide |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
FYYDMWGCOATDOG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=[C-]C=C2)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


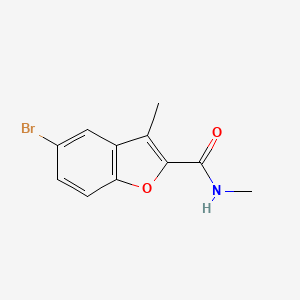
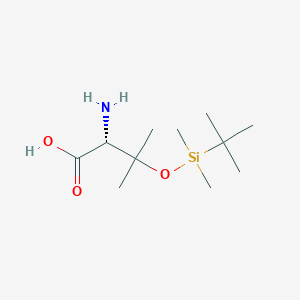

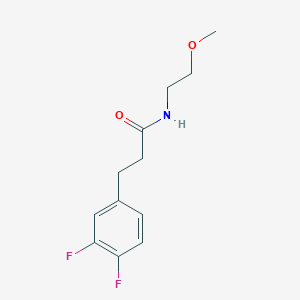

![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
